3-Methylpentane-2-thiol

Description

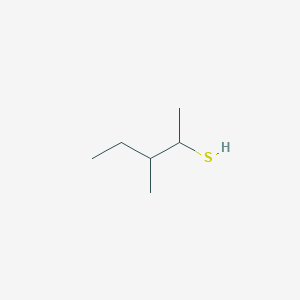

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14S |

|---|---|

Molecular Weight |

118.24 g/mol |

IUPAC Name |

3-methylpentane-2-thiol |

InChI |

InChI=1S/C6H14S/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 |

InChI Key |

KKRNXWOGSCUFIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)S |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established and Novel Synthesis Routes

The formation of the thiol group in 3-methylpentane-2-thiol can be accomplished using several fundamental reaction types in organic chemistry.

Nucleophilic Substitution Reactions for Thiol Formation

A primary and straightforward method for synthesizing thiols is through the nucleophilic substitution (S_N2) reaction of an appropriate alkyl halide with a sulfur nucleophile. scribd.comfiveable.melibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 2-halo-3-methylpentane (e.g., 2-chloro- or 2-bromo-3-methylpentane) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH). scribd.com The hydrosulfide anion (HS⁻) acts as a potent nucleophile, displacing the halide to form the desired thiol. fiveable.melibretexts.org

A potential side reaction in this method is the further reaction of the newly formed thiol. The thiol can be deprotonated to form a thiolate anion, which can then react with another molecule of the alkyl halide to produce a dialkyl sulfide (B99878) as a byproduct. libretexts.orglibretexts.org To mitigate this, reaction conditions can be optimized, for instance, by using an excess of the hydrosulfide reagent.

Thiolation via Isothiouronium Salts and Subsequent Hydrolysis

To circumvent the issue of sulfide byproduct formation, a two-step method involving an S-alkylisothiouronium salt intermediate is often employed. libretexts.orgnih.gov This versatile process begins with the reaction of a 2-halo-3-methylpentane with thiourea (B124793). libretexts.orgbritannica.com The reaction proceeds via an S_N2 mechanism where the sulfur atom of thiourea acts as the nucleophile, displacing the halide to form a stable, crystalline S-(3-methylpentan-2-yl)isothiouronium salt. nih.govrsc.org

This salt can be isolated and subsequently hydrolyzed under basic conditions, typically using an aqueous solution of a base like sodium hydroxide, to yield the final this compound. libretexts.orggoogle.com This method is generally high-yielding and avoids the formation of dialkyl sulfide impurities. nih.gov The use of microwave irradiation has been shown to accelerate this type of reaction. rsc.org

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

| Method | Reagents | Intermediate | Key Advantages | Potential Issues |

| Direct Thiolation | Alkyl halide, KSH/NaSH | None | One-step process | Formation of sulfide byproducts |

| Isothiouronium Salt Route | Alkyl halide, Thiourea, Base | S-alkylisothiouronium salt | High yield, avoids sulfide byproducts, stable intermediate | Two-step process |

Acid-Catalyzed Addition of Hydrogen Sulfide to Olefins

The addition of hydrogen sulfide (H₂S) across the double bond of an alkene is another viable route to thiols. For the synthesis of this compound, the corresponding alkene precursor would be 3-methyl-2-pentene or 3-methyl-1-pentene (B165626). In the presence of an acid catalyst, the addition of H₂S to 3-methyl-2-pentene would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms and the SH group adds to the more substituted carbon. However, the addition to 3-methyl-1-pentene would yield the desired product. The reaction can be catalyzed by various acid catalysts. google.com This industrial method can lead to a mixture of products, including the desired secondary thiol and potentially other isomers or thioether byproducts. google.com

Radical-Mediated Thiol-Ene Reactions

The thiol-ene reaction, a type of hydrothiolation, involves the radical-mediated addition of a thiol to an alkene. wikipedia.org While this is typically used to synthesize thioethers from a pre-existing thiol and an alkene, the reverse concept can be applied. The addition of hydrogen sulfide to an alkene like 3-methyl-1-pentene can be initiated by radical initiators (e.g., AIBN) or UV light. nih.gov This reaction proceeds via an anti-Markovnikov addition, where the thiyl radical (HS•) adds to the less substituted carbon of the double bond. wikipedia.orgnih.gov This method is considered a "click" chemistry reaction due to its high efficiency and stereoselectivity. wikipedia.org

Catalytic Approaches in Thiol Synthesis

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of thiol synthesis. For instance, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds, particularly for aryl thiols, using thiourea as a sulfur source. core.ac.uk While more commonly applied to aromatic systems, the principles of catalytic C-S bond formation are an active area of research and could potentially be adapted for the synthesis of aliphatic thiols like this compound.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of specific enantiomers or diastereomers requires stereoselective methods.

The synthesis of enantiomerically pure mercaptoalkanols has been achieved through methods that could be adapted for this compound. researchgate.net One key strategy involves starting with a chiral precursor. For instance, the synthesis of a related compound, 3-mercapto-2-methylpentan-1-ol, was achieved with high diastereoselectivity using an aldol (B89426) reaction with a chiral auxiliary. acs.org A similar approach could be envisioned starting from a chiral ketone or aldehyde derived from the 3-methylpentane (B165638) framework.

Another approach involves the use of chiral catalysts. Asymmetric catalytic addition reactions can be employed to set the stereochemistry. For example, the enantioselective synthesis of related thiols has been accomplished using chiral catalysts to control the addition of a sulfur nucleophile. researchgate.net Biocatalytic methods, using enzymes like ketoreductases (KREDs), have also been shown to be effective in the enantioselective reduction of carbonyl precursors to chiral mercaptoalkanols, which could then be converted to the corresponding thiols. researchgate.net

The stereoselective synthesis of a specific diastereomer or enantiomer of this compound would likely involve a multi-step sequence, potentially incorporating one of the following strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains one or more of the required stereocenters.

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a key reaction step, followed by its removal. acs.org

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the others. researchgate.net

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Strategies for Protecting Group Chemistry in Thiol Synthesis

A wide array of protecting groups has been developed for thiols, each with its own unique characteristics regarding stability and cleavage conditions. google.com These are broadly classified based on the nature of the bond formed with the sulfur atom, such as thioethers and thioesters. thieme-connect.de The choice of a particular protecting group allows for selective protection and deprotection, which is a fundamental concept in multistep organic synthesis. thieme-connect.com

Commonly used protecting groups for thiols include benzyl (B1604629) and its derivatives, trityl, acetyl, and tert-butyl groups. google.com The stability of these groups varies significantly under different chemical environments. For instance, the S-tert-butyl group is notably resistant to acidolysis with trifluoroacetic acid, which allows for the selective removal of other acid-labile groups like N-Boc in peptide synthesis. thieme-connect.de In contrast, groups like acetyl are more susceptible to basic hydrolysis. acs.org

The development of novel protecting groups continues to be an active area of research, aiming to provide milder and more selective deprotection methods. For example, the tris(4-azidophenyl)methanol group has been introduced as a multifunctional thiol protecting group that can be cleaved under mild conditions via a Staudinger reduction. rsc.orgrsc.org Similarly, the phenacyl (Pac) group has been shown to be an effective protecting group for cysteine side chains in peptide synthesis, removable with a Zn/AcOH treatment. nih.gov

The following table summarizes key protecting groups applicable to thiol synthesis, along with their typical cleavage conditions. While this information is generally applicable to thiol chemistry, the specific conditions for this compound would need to be optimized empirically.

| Protecting Group | Structure of Protected Thiol (R-S-PG) | Cleavage Conditions |

| Benzyl (Bn) | R-S-CH₂C₆H₅ | Strong acids (e.g., HF), Sodium in liquid ammonia (B1221849) google.com |

| Trityl (Trt) | R-S-C(C₆H₅)₃ | Mild acid hydrolysis, Iodine, Silver nitrate (B79036) weebly.comgoogle.com |

| Acetyl (Ac) | R-S-COCH₃ | Mild basic conditions (e.g., NaOMe, NH₃) acs.org |

| tert-Butyl (tBu) | R-S-C(CH₃)₃ | Acidolysis with strong acids (e.g., trifluoromethanesulfonic acid), Mercury(II) salts thieme-connect.degoogle.com |

| Acetamidomethyl (Acm) | R-S-CH₂NHCOCH₃ | Mercury(II) salts, Iodine, Silver salts google.com |

| Phenacyl (Pac) | R-S-CH₂COC₆H₅ | Zinc in acetic acid (Zn/AcOH) nih.gov |

| Tris(4-azidophenyl)methanol | R-S-CH(C₆H₄N₃)₂ | Trimethylphosphine in THF/HCl rsc.orgrsc.org |

Chemical Reactivity and Reaction Mechanisms

Oxidation-Reduction Chemistry of the Thiol Group

The thiol group (-SH) of 3-methylpentane-2-thiol is readily oxidized and its oxidation products can, in turn, be reduced back to the thiol. This redox chemistry is a cornerstone of sulfur chemistry.

The oxidation of thiols like this compound can yield a range of sulfur-containing compounds, with the most common product being a disulfide. libretexts.org This transformation involves the formation of a sulfur-sulfur (S-S) bond between two thiol molecules.

Mild oxidizing agents are typically used to convert thiols to disulfides. masterorganicchemistry.com The reaction with this compound results in the formation of bis(3-methylpentan-2-yl) disulfide. This can be accomplished using various reagents, including molecular oxygen (from the air), halogens like iodine (I₂), or metal complexes. researchgate.netwikipedia.org The use of air or oxygen is an inexpensive and environmentally friendly method. researchgate.net For instance, the aerobic oxidation of thiols can be catalyzed by silica-supported metal salts or photocatalyzed by materials like copper(I) oxide (Cu₂O) polyhedra. acs.orgmdpi.com Some methods allow for the synthesis of unsymmetrical disulfides by reacting two different thiols, for example, using reagents like diethyl azodicarboxylate (DEAD). mdpi.comresearchgate.net

Further oxidation of the thiol group, often with stronger oxidizing agents like hydrogen peroxide (H₂O₂), can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). acs.orgnih.govpnas.org The initial product, sulfenic acid, is often a transient intermediate. nih.govresearchgate.net It can react with another thiol to form a disulfide, be further oxidized, or be stabilized within a specific chemical environment. nih.govbjournal.org The oxidation from thiolate (the deprotonated form of a thiol) to sulfonic acid is a stepwise process with consistently negative reaction energies, indicating a thermodynamically favorable pathway. acs.org

Common Oxidizing Agents for Thiol Conversion

| Reagent | Primary Product | Notes | Reference |

|---|---|---|---|

| Air/Oxygen (O₂) | Disulfide | Often requires a catalyst (e.g., metal salts) for efficient reaction. | researchgate.net |

| Iodine (I₂) | Disulfide | A common and effective laboratory method. | masterorganicchemistry.comwikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Sulfenic/Sulfinic/Sulfonic Acid | Product depends on reaction conditions and stoichiometry. Stronger oxidation. | acs.orgresearchgate.net |

| Trichloroisocyanuric Acid | Disulfide | Reported as a highly efficient and selective reagent. | tandfonline.com |

| Sulfuryl Fluoride (SO₂F₂) | Disulfide | A potent and highly selective oxidant for thiols, meeting "click chemistry" criteria. | chemrxiv.org |

The disulfide bond in a compound like bis(3-methylpentan-2-yl) disulfide can be cleaved through reduction to regenerate two molecules of the parent thiol, this compound. This reversibility is a key feature of thiol-disulfide chemistry. researchgate.net

This reduction is commonly achieved using an excess of a thiol-containing reagent, such as dithiothreitol (B142953) (DTT), through a process called thiol-disulfide exchange. wikipedia.orgcreative-proteomics.com In this mechanism, the thiolate of the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. wikipedia.org A subsequent attack by a second thiolate from the reducing agent cleaves this intermediate, releasing the two original thiol molecules and forming a stable cyclic disulfide from the DTT. wikipedia.orgpsu.edu

Phosphine-based reagents, most notably tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also highly effective and widely used for disulfide reduction. creative-proteomics.comiris-biotech.de TCEP is odorless, stable in air, and effective over a broad pH range. iris-biotech.debroadpharm.com Unlike DTT, TCEP is not a thiol and its reaction mechanism involves a direct Sₙ2 attack of the phosphorus atom on a sulfur atom of the disulfide bond, which is an irreversible process. iris-biotech.denih.gov This makes TCEP particularly useful in applications where the presence of other thiols would interfere with subsequent steps. psu.eduiris-biotech.de

Common Reducing Agents for Disulfides

| Reagent | Mechanism Type | Key Characteristics | Reference |

|---|---|---|---|

| Dithiothreitol (DTT) | Thiol-Disulfide Exchange | Forms a stable 6-membered ring as a byproduct, driving the reaction forward. Effective but oxidizes in air. | mdpi.compsu.edu |

| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based Reduction (Sₙ2) | Irreversible, odorless, air-stable, and effective over a wide pH range. Does not contain a thiol group. | iris-biotech.debroadpharm.comnih.gov |

| β-Mercaptoethanol (β-ME) | Thiol-Disulfide Exchange | Requires a large excess to drive the reaction to completion. Has a strong, unpleasant odor. | creative-proteomics.com |

Formation of Disulfides and Related Sulfur Compounds

Nucleophilic Reactivity and Substitution Mechanisms

The sulfur atom in this compound is nucleophilic, but its conjugate base, the 3-methylpentan-2-thiolate anion (RS⁻), is a significantly stronger nucleophile. masterorganicchemistry.comresearchgate.net Thiolates are generally more nucleophilic than their corresponding alkoxides. masterorganicchemistry.comstackexchange.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which holds its valence electrons more loosely than oxygen. stackexchange.com The thiolate anion is readily formed by treating the thiol with a base. Due to the higher acidity of thiols compared to alcohols, relatively weak bases are sufficient for deprotonation. masterorganicchemistry.com

Thiolates, such as the one derived from this compound, are excellent nucleophiles for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.comchemistryscore.com In an Sₙ2 reaction, the thiolate attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. masterorganicchemistry.com This reaction pathway is favored with unhindered electrophiles (e.g., primary or secondary alkyl halides) and is characterized by a "backside attack" geometry.

For example, 3-methylpentan-2-thiolate can react with an alkyl halide like iodomethane (B122720) in a classic Sₙ2 fashion to form a thioether (sulfide). libretexts.org The choice between an Sₙ1 and Sₙ2 pathway depends on several factors, including the structure of the electrophile, the strength of the nucleophile, and the solvent. libretexts.orglibretexts.org

Sₙ2 Pathway : Favored by strong nucleophiles (like thiolates), less sterically hindered electrophiles (methyl, primary, secondary), and polar aprotic solvents. libretexts.orglibretexts.org

Sₙ1 Pathway : Favored by weak nucleophiles (like the neutral thiol itself, or water/alcohols), electrophiles that can form stable carbocations (tertiary), and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Given that 3-methylpentan-2-thiolate is a strong nucleophile, it will predominantly react via an Sₙ2 mechanism when the electrophile is suitable (e.g., a primary or secondary alkyl halide). libretexts.orglumenlearning.com The weaker basicity of thiolates compared to alkoxides means they are less likely to participate in competing elimination (E2) reactions, making them highly effective for Sₙ2 substitutions. masterorganicchemistry.com

A hallmark of the Sₙ2 reaction mechanism is the inversion of stereochemistry at the electrophilic carbon center, often referred to as a Walden inversion. masterorganicchemistry.com When a thiolate nucleophile attacks a chiral carbon bearing a leaving group, the backside attack forces the other three substituents to "flip" to the opposite configuration, much like an umbrella inverting in the wind. masterorganicchemistry.com

Therefore, if 3-methylpentan-2-thiolate were to react with a chiral secondary alkyl halide, such as (R)-2-bromobutane, the Sₙ2 reaction would result in the formation of a thioether with an inverted configuration at that carbon, yielding (S)-3-methyl-2-(butan-2-ylthio)pentane. masterorganicchemistry.comlibretexts.org This stereospecificity is a direct consequence of the concerted, backside attack mechanism. masterorganicchemistry.com

In contrast, Sₙ1 reactions, which proceed through a planar carbocation intermediate, are not stereospecific. The nucleophile can attack the flat carbocation from either face, leading to a mixture of both retention and inversion products, often resulting in racemization if the carbon is chiral. Because thiolates strongly favor the Sₙ2 pathway, reactions involving them are typically highly stereospecific, yielding the inversion product. libretexts.org

Sₙ1 and Sₙ2 Pathways in Thiol-Containing Systems

Thiol-Based Click Reactions

Thiol-based reactions, particularly the thiol-ene and thiol-yne reactions, are powerful examples of "click chemistry." nih.govwikipedia.org This term describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild conditions. wikipedia.org this compound can participate in these reactions, which involve the addition of its S-H bond across a carbon-carbon multiple bond (an alkene or alkyne). thieme-connect.de

These reactions can proceed through two primary mechanisms:

Radical-Mediated Addition: This is the most common pathway for thiol-ene reactions. wikipedia.orgalfa-chemistry.com It is typically initiated by UV light or a thermal initiator, which generates a thiyl radical (RS•) from the thiol. nih.govthieme-connect.de This radical then adds to the alkene (the "ene") in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgalfa-chemistry.com This new radical then abstracts a hydrogen from another thiol molecule, propagating a chain reaction and forming the final thioether product. thieme-connect.de This pathway works well with a wide variety of alkenes, particularly electron-rich ones. thieme-connect.de The analogous thiol-yne reaction can involve the addition of two thiol molecules across the alkyne. thieme-connect.deresearchgate.net

Nucleophilic (Michael) Addition: This pathway is favored when the alkene or alkyne is electron-deficient, such as in acrylates or propiolates. thieme-connect.dealfa-chemistry.com In the presence of a weak base, the thiol (e.g., this compound) is deprotonated to form the highly nucleophilic thiolate anion. thieme-connect.dealfa-chemistry.com The thiolate then attacks the electron-poor multiple bond in a conjugate (Michael-type) addition. thieme-connect.de This mechanism also results in an anti-Markovnikov product and is a key reaction in forming materials with well-defined stereochemistry. alfa-chemistry.comacs.org The thiol-yne nucleophilic addition is highly efficient and can be exquisitely tailored for desired outcomes. nih.govacs.org

These click reactions are atom-economical and highly efficient for creating carbon-sulfur bonds, with applications ranging from polymer synthesis to bioconjugation. nih.govalfa-chemistry.com

Thiol-Ene Additions and Their Mechanisms

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol, such as this compound, to a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This reaction is known for its high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.orgtaylorandfrancis.com It can proceed through two primary mechanisms: radical addition and Michael addition. wikipedia.org

Radical Addition Mechanism: This is the most common pathway for thiol-ene reactions. It is typically initiated by UV light or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgnih.gov The mechanism proceeds in a step-growth fashion: diva-portal.org

Initiation: A radical initiator abstracts the hydrogen atom from the sulfhydryl group of this compound, forming a 3-methylpentane-2-thiyl radical. rsc.org

Propagation: The thiyl radical adds to an alkene at the less substituted carbon atom, resulting in an anti-Markovnikov addition and forming a carbon-centered radical intermediate. wikipedia.org

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which can continue the chain reaction. wikipedia.org

Michael Addition Mechanism: Alternatively, the thiol-ene reaction can be catalyzed by a base or a nucleophile. wikipedia.orgresearchgate.net In this mechanism, the base deprotonates the thiol to form a highly nucleophilic thiolate anion. researchgate.netrsc.org This anion then attacks the β-carbon of an electron-deficient alkene (like an acrylate (B77674) or maleimide) in a conjugate addition, leading to a carbon-centered anion. researchgate.net Subsequent protonation of this anion yields the final thioether product. researchgate.net Like the radical pathway, this also results in an anti-Markovnikov product. wikipedia.org

| Mechanism Type | Initiator/Catalyst | Key Intermediate | Product Orientation |

| Radical Addition | UV light, Heat, Radical Initiators | Thiyl Radical (RS•) | Anti-Markovnikov |

| Michael Addition | Base or Nucleophile | Thiolate Anion (RS⁻) | Anti-Markovnikov |

Thiol-Isocyanate Reactions

The reaction between a thiol and an isocyanate (-NCO) group is another example of a "click" reaction, proceeding rapidly and efficiently to form a thiocarbamate linkage. researchgate.net This reaction is typically catalyzed by a tertiary amine. researchgate.netcdnsciencepub.com

The mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon atom of the isocyanate group. researchgate.net The presence of a base catalyst, such as a tertiary amine, significantly accelerates the reaction. cdnsciencepub.com The reaction kinetics are generally first-order with respect to the concentrations of the thiol, the isocyanate, and the tertiary amine catalyst. researchgate.netcdnsciencepub.com The reaction proceeds smoothly even at room temperature in the presence of a suitable catalyst. cdnsciencepub.com The reactivity can be influenced by the solvent, with strong ionizing solvents facilitating the reaction. researchgate.net

Thiol-Epoxy Ring Opening Reactions

Thiols react with epoxides in a ring-opening reaction to form β-hydroxy thioethers. photopolymer.it This reaction is typically base-catalyzed, as the epoxide ring is not reactive enough to react directly with the thiol. rsc.orgrsc.org

The established mechanism involves the following steps: rsc.org

Deprotonation: A base catalyst deprotonates the thiol (R-SH), such as this compound, to form a highly nucleophilic thiolate anion (RS⁻). rsc.orgrsc.org

Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the epoxide ring. rsc.org This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide anion. photopolymer.it In cases of asymmetric epoxides, the attack generally occurs at the less sterically hindered carbon atom. libretexts.org

Proton Transfer: The resulting alkoxide anion is a strong base and is subsequently protonated, often by abstracting a proton from another thiol molecule or the conjugate acid of the catalyst, to yield the final β-hydroxy thioether product. rsc.org

This reaction can be autocatalytic, as the hydroxyl group formed in the product can facilitate further ring-opening of other epoxide groups. rsc.org

Comparative Reactivity with Structurally Analogous Compounds

The reactivity of this compound is influenced by its structure as a secondary thiol. The steric hindrance around the sulfhydryl group plays a crucial role in its reaction rates compared to primary or tertiary thiols.

| Thiol Type | Example Compound | General Reactivity Trend | Reason |

| Primary Thiol | 1-Butanethiol (B90362) | High | Low steric hindrance allows for easier access to the sulfhydryl group. |

| Secondary Thiol | This compound | Moderate | Increased steric hindrance compared to primary thiols slows the reaction rate. researchgate.net |

| Tertiary Thiol | 2-Methyl-2-propanethiol | Low | High steric hindrance significantly impedes the approach of reactants to the sulfhydryl group. researchgate.netresearchgate.net |

In general, the reactivity of thiols in addition reactions decreases with increasing steric hindrance. researchgate.net For instance, in amine-catalyzed reactions with phenyl isocyanate, the reaction rate for 1-butanethiol (a primary thiol) is faster than that for 2-methylpropane-2-thiol (a tertiary thiol). researchgate.net Therefore, the reactivity of this compound would be expected to be intermediate between that of a primary thiol like 1-butanethiol and a tertiary thiol.

Similarly, in thiol-epoxy reactions, the rate can be affected by the thiol structure. While the deprotonation to form the thiolate is a key step, the steric bulk on the thiol can influence its ability to approach and attack the epoxide ring. researchgate.net

Reaction Kinetics and Mechanistic Pathways Analysis

The analysis of reaction kinetics provides deeper insight into the mechanistic pathways of reactions involving this compound.

When kP ≪ kCT , the propagation of the thiyl radical to the ene is the rate-limiting step, and the reaction rate is primarily dependent on the alkene concentration. wikipedia.org

When kP ≫ kCT , the chain-transfer step is rate-limiting, and the reaction rate is determined by the thiol concentration. wikipedia.org

Thiol-Isocyanate Reaction Kinetics: The tertiary amine-catalyzed reaction between a thiol and an isocyanate is typically first-order with respect to the thiol, the isocyanate, and the catalyst. researchgate.netcdnsciencepub.com The catalytic activity of the amine and the structure of the thiol are significant factors. The relative reaction rates for phenyl isocyanate with various thiols decrease in the order: phenylmethanethiol > 1-butanethiol > 1-dodecanethiol. researchgate.net This suggests that both electronic effects and steric hindrance of the thiol play a role in the reaction kinetics.

Thiol-Epoxy Reaction Kinetics: The kinetics of the base-catalyzed thiol-epoxy reaction are complex. While it was once believed that the nucleophilic attack of the thiolate on the epoxide was the rate-determining step, studies have shown that the initial deprotonation of the thiol by the base catalyst can be the slower, rate-controlling step. rsc.org The reaction is also characterized by a strong autocatalytic effect, where the hydroxyl group generated as a product can act as a proton donor, accelerating the protonation of the alkoxide intermediate and potentially participating in the catalytic cycle, leading to a sharp increase in the reaction rate as the conversion progresses. rsc.orgupc.edu

Advanced Analytical Chemistry and Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to confirming the identity of 3-Methylpentane-2-thiol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of the thiol proton (-SH) typically appears as a broad singlet in the range of 1.2-1.8 ppm, though its position and appearance can be affected by solvent and concentration. rsc.org The protons on the carbon atoms of the 3-methylpentane (B165638) backbone will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. docbrown.infochemicalbook.com

Table 1: Predicted NMR Data for this compound Predicted data based on the analysis of similar structures and functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | Triplet | ~10-15 |

| C2 (-CH(SH)) | Multiplet | ~40-50 |

| C3 (-CH(CH₃)) | Multiplet | ~35-45 |

| C4 (-CH₂) | Multiplet | ~25-35 |

| C5 (-CH₃) | Triplet | ~10-15 |

| C3-Methyl (-CH₃) | Doublet | ~15-25 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The most diagnostic absorption is that of the thiol group. rsc.org

The key vibrational modes observed in the IR spectrum include:

S-H Stretch: A characteristically weak absorption band appears in the region of 2550–2600 cm⁻¹. rsc.orgmdpi.comreddit.com Its weakness is due to the small change in dipole moment during the vibration.

C-H Stretch: Strong absorptions from the stretching of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are found in the 2850–2960 cm⁻¹ range. docbrown.info

C-H Bend: Absorptions corresponding to the bending vibrations of C-H bonds occur between 1365 and 1480 cm⁻¹. docbrown.info

C-S Stretch: The carbon-sulfur bond exhibits a weak absorption in the fingerprint region, typically between 600 and 700 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl | C-H Bend | 1365 - 1480 | Medium-Strong |

Mass spectrometry (MS) provides the molecular weight of this compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. The molecular formula is C₆H₁₄S, giving a molecular weight of approximately 118.24 g/mol . nih.govnist.gov

In electron impact (EI) ionization, the molecule forms a molecular ion ([M]⁺) which then breaks down into smaller, characteristic fragment ions. The fragmentation of branched alkanes tends to occur at the branching points, leading to the formation of stable carbocations. socratic.org For 3-methylpentane, cleavage resulting in a secondary carbocation with m/z = 57 is common and often represents the base peak. socratic.orgdocbrown.infodocbrown.info The presence of the thiol group introduces additional fragmentation pathways, including the loss of the SH radical or H₂S.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118 | [C₆H₁₄S]⁺ | Molecular Ion |

| 85 | [C₆H₁₃]⁺ | Loss of SH radical (•SH) |

| 84 | [C₆H₁₂]⁺ | Loss of H₂S |

| 89 | [C₅H₁₃S]⁺ | Loss of ethyl radical (•CH₂CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating this compound from reaction mixtures or complex samples and for its quantitative analysis.

Gas chromatography (GC) is the preferred method for analyzing volatile sulfur compounds like this compound due to its high resolution and sensitivity. nih.gov The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

Sample Preparation: For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) is often employed to preconcentrate the volatile thiol before injection. nih.govresearchgate.net

Columns: Non-polar or mid-polar capillary columns, such as those with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase, are commonly used. chromatographyonline.com For targeted analysis of sulfur compounds, specialized columns like the Rt-XLSulfur can provide enhanced resolution. restek.com

Detectors: A mass spectrometer (MS) is frequently used as a detector (GC-MS), providing both separation and structural information. nih.gov Sulfur-specific detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) offer high selectivity and sensitivity for sulfur-containing compounds. researchgate.netajevonline.org

Table 4: Typical Gas Chromatography (GC-MS) Parameters for Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Headspace-SPME or Splitless |

| Column | 5% Phenyl Polydimethylsiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~40°C, ramped to ~250-300°C |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

While GC is common, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile thiols or when derivatization is used to enhance detection. mdpi.com For trace-level quantification in complex samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).

Derivatization: Thiols like this compound lack a strong chromophore, making UV detection difficult. Therefore, pre-column derivatization is a common strategy. diva-portal.org Reagents such as 4,4′-dithiodipyridine (DTDP) or monobromobimane (B13751) (MBB) react with the thiol group to form a derivative that is readily detectable by UV or fluorescence detectors. acs.orgmdpi.comnih.gov

Separation: Reversed-phase HPLC, typically with a C18 stationary phase, is used to separate the derivatized thiols. acs.org A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed.

Detection: LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the quantification of thiols at nanogram-per-liter levels. acs.orgresearchgate.netresearchgate.net The technique involves the separation by LC, followed by ionization (e.g., electrospray ionization - ESI) and two stages of mass analysis for unambiguous identification and quantification.

Table 5: Typical HPLC-MS/MS Parameters for Derivatized Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) or similar |

| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm x 1.7 µm) |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Compound Index

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylpentane |

| Acetonitrile |

| 4,4′-dithiodipyridine (DTDP) |

| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) |

| Methanol |

| Monobromobimane (MBB) |

Ultraperformance Convergence Chromatography (UPC²)

Ultraperformance Convergence Chromatography (UPC²) represents a significant advancement in separation science, merging the principles of normal-phase liquid chromatography (LC) and the ease of use of reversed-phase LC. lambda.sk The technique utilizes compressed carbon dioxide as the primary mobile phase, often combined with a co-solvent, which provides benefits such as lower viscosity for faster analysis and better resolution. researchgate.netlabrulez.com UPC² is particularly well-suited for the separation of structural analogs, isomers, and enantiomeric mixtures. lambda.sk

For thiol analysis, UPC² is often coupled with tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net A notable application involves the analysis of thiols after they have been converted to more stable derivatives. researchgate.net This approach improves chromatographic separation and enhances the ionization efficiency for the mass spectrometer, leading to improved sensitivity. researchgate.net In one such method, derivatized thiols were separated using an ACQUITY UPC² system and quantified with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. mdpi.com The ability to precisely control mobile phase strength, pressure, and temperature allows for the fine-tuning of resolving power and selectivity, which is critical for complex samples like wine. lambda.skmdpi.com The use of UPC² can significantly shorten run times compared to traditional LC methods while maintaining excellent peak resolution. researchgate.net

Strategies for Trace Analysis and Quantification in Complex Matrices

Analyzing this compound at the trace levels at which it often occurs requires specialized strategies to isolate it from interfering compounds and accurately measure its concentration. mdpi.com

Derivatization Techniques for Enhanced Stability and Detection

Due to the inherent instability and high reactivity of their sulfhydryl (-SH) group, thiols like this compound are prone to oxidation and can exhibit poor chromatographic behavior. mdpi.com Derivatization is a key strategy employed to overcome these limitations. This process involves reacting the thiol with a specific agent to form a more stable, less volatile, or more easily detectable derivative. mdpi.com This not only protects the thiol from degradation but can also improve extraction efficiency and boost the analytical response in detection systems like mass spectrometry. mdpi.com

4,4'-Dithiodipyridine (DTDP) has emerged as an effective derivatizing agent for thiols in various matrices. acs.org The reaction with DTDP is rapid and can be performed under mild acidic conditions, such as the natural pH of wine. acs.orgnih.gov It proceeds via a disulfide exchange, where the thiol's sulfhydryl group attacks the disulfide bond of DTDP, forming a stable mixed disulfide derivative. mdpi.comunipd.it This new molecule incorporates a pyridinyl group, which enhances ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS), thereby improving detection limits. mdpi.com This derivatization provides stable, non-volatile molecules that are suitable for subsequent extraction and analysis. mdpi.comacs.org

Ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is another highly selective and efficient reagent for thiol derivatization. mdpi.commdpi.com The reaction involves the cleavage of the Se-N bond in ebselen and the formation of a stable Se-S bond with the thiol group. mdpi.comresearchgate.net This process simultaneously protects the thiol function from oxidation and increases the derivative's affinity for extraction solvents. mdpi.com Ebselen-based methods are noted for being fast, often involving a single-step derivatization and extraction that can be completed in about a minute. mdpi.comresearchgate.net This technique has been successfully applied to the analysis of volatile thiols in diverse and complex matrices, including coffee, beer, and wine. mdpi.comnih.govresearchgate.net

Following derivatization, the sample often requires cleanup and concentration to remove matrix components that could interfere with analysis and to increase the analyte concentration to a detectable level. acs.org Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comorganomation.com SPE operates on the principle of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase (the sorbent). organomation.com

In the context of analyzing derivatized this compound, the sample containing the derivatives is passed through an SPE cartridge packed with a suitable sorbent, such as C18. mdpi.comacs.org The derivatives are retained on the sorbent while unwanted matrix components are washed away. acs.orgresearchgate.net The retained derivatives are then eluted from the cartridge using a small volume of an appropriate organic solvent. acs.org This process effectively isolates and concentrates the analytes, leading to a cleaner sample and improved sensitivity in the subsequent chromatographic analysis. acs.orgacs.org For instance, after derivatization with DTDP, the resulting thiol-DTDP derivatives are commonly enriched using a C18 SPE cartridge before analysis by LC-MS/MS or UPC²-MS/MS. mdpi.comresearchgate.netacs.org

Use of 4,4'-Dithiodipyridine (DTDP) and Ebselen

Stable Isotope Dilution Assay (SIDA) for Quantitative Analysis

For the most accurate and precise quantification of analytes like this compound, the Stable Isotope Dilution Assay (SIDA) is considered the gold standard. tum.de This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the very beginning of the analytical process. acs.orgtum.de For example, a polydeuterated analogue of the target thiol would be used. acs.orgnih.gov

Because the isotopically labeled standard is chemically identical to the analyte, it behaves in the same way throughout all subsequent steps, including derivatization, extraction, and chromatographic separation. tum.de Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. tum.deresearchgate.net During mass spectrometric detection, the instrument can distinguish between the native analyte and the heavier labeled standard based on their mass difference. acs.orgunipd.it Quantification is then based on the ratio of the signal from the native analyte to that of the labeled internal standard. tum.de This approach effectively corrects for matrix effects and variations in recovery during sample workup, leading to highly accurate and reliable quantitative results. acs.orgresearchgate.netnih.gov

Method Validation and Performance Metrics

To ensure the reliability of an analytical method for quantifying this compound, it must undergo rigorous validation. mdpi.comacs.org This process establishes the method's performance characteristics and demonstrates its suitability for the intended application. acs.orgaut.ac.nz Key performance metrics that are evaluated include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. mdpi.comaut.ac.nz

Linearity: Assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. It is typically demonstrated by a high coefficient of determination (R²) from a calibration curve. mdpi.comaut.ac.nz

LOD and LOQ: The Limit of Detection is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy. aut.ac.nz

Precision: Measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the percent relative standard deviation (%RSD) for replicate analyses (repeatability) and analyses performed under different conditions, such as on different days (intermediate reproducibility). mdpi.comaut.ac.nz

Accuracy: Refers to the closeness of a measured value to the true value. It is often determined through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% Recovery) indicates the method's accuracy. mdpi.comaut.ac.nz

The following table summarizes performance metrics from a validated method for analyzing varietal thiols using DTDP derivatization and UPC²-MS/MS in different wine matrices. mdpi.com

| Performance Metric | Matrix | 3-mercaptohexanol (3-MH) | 3-mercaptohexyl acetate (B1210297) (3-MHA) | 4-mercapto-4-methylpentan-2-one (4-MMP) |

| Linearity (R²) | Model Wine | >0.99 | >0.99 | >0.99 |

| White Wine | >0.99 | >0.99 | >0.99 | |

| Red Wine | >0.99 | >0.99 | >0.99 | |

| LOD (ng/L) | Model Wine | 1.9 | 0.8 | 0.2 |

| White Wine | 2.5 | 1.1 | 0.2 | |

| Red Wine | 3.6 | 1.4 | 0.3 | |

| Precision (%RSD) | White Wine | 5.3 | 4.9 | 3.5 |

| Red Wine | 8.2 | 7.9 | 6.8 | |

| Accuracy (% Recovery) | White Wine | 104 | 101 | 96 |

| Red Wine | 98 | 97 | 95 |

Impurity Profiling and Contaminant Analysis

The purity of this compound is critical for its application, particularly in fields requiring high chemical fidelity. Impurity profiling involves the identification and quantification of unwanted chemical species within a sample. These impurities can arise from various stages, including the synthetic route, degradation, or storage. Advanced analytical techniques are essential for detecting and characterizing these trace-level contaminants.

The synthesis of thiols can introduce a range of process-related impurities. Common synthetic methods for aliphatic thiols include the reaction of an alkyl halide with a sulfur source like sodium hydrosulfide (B80085) or the alkaline hydrolysis of an isothiouronium salt formed from an alkyl halide and thiourea (B124793). mdpi.comacs.org Each pathway presents a unique profile of potential by-products. For instance, synthesis via an alkyl halide may result in unreacted starting materials or the formation of dialkyl sulfides as a by-product. mdpi.com The reduction of sulfonyl chlorides is another route, primarily for aromatic thiols, which can introduce its own set of process-related impurities. mdpi.com

Furthermore, the inherent reactivity of the thiol group makes it susceptible to oxidation, leading to the formation of corresponding disulfides (e.g., bis(3-methylpentan-2-yl) disulfide). This is a common contaminant that can form during synthesis, purification, or storage if exposed to air. Given that this compound possesses two chiral centers, its synthesis typically results in a mixture of diastereomers. These stereoisomers, while having the same chemical formula and connectivity, are distinct chemical entities and can be considered impurities if a specific stereoisomer is desired. acs.org

The comprehensive analysis of these potential impurities requires high-sensitivity and high-selectivity analytical methods. Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile thiols. mdpi.com When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for the definitive identification of impurities by comparing their mass spectra and retention times to those of reference standards. For enhanced selectivity towards sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be employed. mdpi.com

For complex matrices or when derivatization is necessary, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for separation and quantification. acs.orgmdpi.com Enantioselective analysis, crucial for separating the stereoisomers of this compound, is often performed using specialized chiral columns in either GC or HPLC systems. acs.orgresearchgate.net

Research Findings

Detailed impurity profiles for this compound are not extensively published in peer-reviewed literature, as this information is often proprietary. However, research on analogous thiols and general synthetic pathways provides a strong basis for identifying likely contaminants. Studies on the synthesis of other secondary thiols have identified common impurities such as unreacted starting materials, by-products from side reactions (e.g., thioether formation), and oxidation products (disulfides). acs.orgcase.edu

For example, a study on the synthesis of multifunctional secondary thiols reported the presence of uncompleted by-products and thioester-linked by-products, which were identified and quantified using NMR and mass spectrometry. acs.org In the context of flavor and fragrance chemistry, where many volatile thiols are utilized, Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to detect and identify even trace-level odorous impurities that might not be significant in concentration but have a major impact on the material's aroma profile. mdpi.comacs.orgnih.gov

The table below outlines potential impurities in this compound, categorized by their likely origin.

Table 1: Potential Impurities in this compound

| Impurity Category | Potential Compound Name | Likely Origin |

|---|---|---|

| Process-Related (Starting Materials) | 3-Methyl-2-pentene | Precursor in addition reactions |

| 3-Methyl-2-pentanol | Precursor for substitution reactions | |

| 3-Methyl-2-chloropentane | Alkyl halide precursor | |

| Process-Related (Reagents/By-products) | Bis(3-methylpentan-2-yl) sulfide (B99878) | Reaction of thiol with alkyl halide |

| (E/Z)-3-Methylpent-2-ene-2-thiol | Elimination side reaction | |

| Thiourea | Reagent in isothiouronium salt method | |

| Stereoisomers | (2R,3R)-3-Methylpentane-2-thiol | Stereoisomer |

| (2S,3R)-3-Methylpentane-2-thiol | Stereoisomer | |

| (2R,3S)-3-Methylpentane-2-thiol | Stereoisomer |

| Degradation Products | Bis(3-methylpentan-2-yl) disulfide | Oxidation of the thiol |

The analytical methods used for the detection and quantification of these impurities are summarized in the following table.

Table 2: Analytical Techniques for Impurity Analysis of this compound

| Analytical Technique | Detector | Application/Target Impurities | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of volatile impurities, process-related by-products. | mdpi.com |

| Gas Chromatography (GC) | Flame Ionization (FID) | General quantification of organic impurities. | |

| Gas Chromatography (GC) | Sulfur Chemiluminescence (SCD) | Selective and sensitive detection of sulfur-containing impurities. | mdpi.com |

| Gas Chromatography-Olfactometry (GC-O) | Human Nose | Detection of trace-level, odor-active impurities. | mdpi.comacs.org |

| High-Performance Liquid Chromatography (HPLC) | UV/Vis or MS | Analysis of less volatile or derivatized impurities. | acs.orgmdpi.com |

| Chiral Gas/Liquid Chromatography | MS or FID | Separation and quantification of stereoisomers. | researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Structural Optimization

Structural optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface. For 3-methylpentane-2-thiol, this is achieved using both quantum mechanical (QM) and molecular mechanics (MM) methods.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve the electronic structure of the molecule to derive its properties. researchgate.netpku.edu.cn Functionals like B3LYP combined with basis sets such as 6-31G(d) or cc-pVQZ are commonly employed to calculate the equilibrium geometry. nih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles by finding the geometry with the lowest electronic energy. For instance, DFT calculations on similar thiols have been used to accurately model geometries and potential energy surfaces. researchgate.net

Molecular Mechanics (MM): MM methods use classical physics and pre-parameterized force fields (e.g., CHARMM, AMBER) to model molecular structures. uq.edu.au While less computationally expensive than QM, MM is effective for large systems and provides a good approximation of molecular geometry. Hybrid QM/MM methods combine the accuracy of QM for a specific region of interest (like the thiol group) with the efficiency of MM for the rest of the molecule. nih.gov This approach is particularly useful for studying the molecule in a complex environment, such as interacting with a protein. nih.gov

Below is a table of predicted structural parameters for the optimized geometry of this compound, which would be a typical output of such calculations.

| Parameter | Atoms Involved | Predicted Value | Method |

| Bond Length | C-S | ~1.82 Å | DFT |

| Bond Length | S-H | ~1.34 Å | DFT |

| Bond Angle | C-S-H | ~96.5° | DFT |

| Dihedral Angle | H-C-S-H | Varies by conformer | MD/DFT |

Note: The data in this table is illustrative, based on typical values for alkanethiols, as specific published optimization data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, allowing it to exist in various spatial arrangements known as conformers. Molecular dynamics (MD) simulations are employed to explore this conformational landscape. uq.edu.au MD simulations model the movement of atoms over time based on a classical force field, revealing the preferred shapes of the molecule and the energy barriers between them. nih.govfrontiersin.org

While specific MD studies on this compound are not prominent in the literature, research on structurally similar compounds provides excellent insight into the expected behavior. For example, MD simulations of the closely related 3-mercapto-2-methylpenta-1-ol identified two dominant conformers: an "extended" conformation and a "folded" one stabilized by an intramolecular hydrogen bond. Similarly, simulations on (S)-2-amino-4-methyl-pentane-1-thiol revealed three stable conformers with distinct populations.

Based on these analogous studies, MD simulations of this compound would likely identify several low-energy conformers, defined by the dihedral angles of the carbon backbone and the orientation of the thiol group. The relative populations of these conformers at a given temperature can be predicted from the simulation.

| Conformer Description | Key Dihedral Angle(s) | Predicted Population (%) | Basis of Prediction |

| Anti-periplanar (Extended) | C-C-C-C ≈ 180° | High | Analogy to similar alkanes/thiols |

| Gauche | C-C-C-C ≈ ±60° | Moderate | Analogy to similar alkanes/thiols |

| Synclinal | C-C-C-C ≈ ±120° | Low | Analogy to similar alkanes/thiols |

Note: This table illustrates the likely conformational populations for this compound based on published data for analogous molecules.

Prediction of Molecular Interactions and Binding Mechanisms

Understanding how this compound interacts with biological targets, such as olfactory receptors, is crucial for explaining its sensory properties. Computational methods like molecular docking and QM/MM simulations are essential for predicting these interactions. frontiersin.org

Extensive computational research on the structurally similar odorant 3-mercapto-2-methylpentan-1-ol and its interaction with the human olfactory receptor OR2M3 provides a powerful model for how this compound might behave. nih.govbohrium.com These studies use docking to place the ligand into the receptor's binding pocket and then use simulations to refine the binding pose and calculate binding energy. researchgate.netresearchgate.net

Key findings from these theoretical studies on the analogous alcohol include:

Binding Affinity: Molecular docking simulations calculated a binding affinity of -17.15 kJ/mol for 3-mercapto-2-methylpentan-1-ol with the OR2M3 receptor, indicating a physisorption process. bohrium.comresearchgate.netresearchgate.net

Role of Metal Ions: The response of the OR2M3 receptor is significantly potentiated by the presence of copper ions (Cu²⁺). nih.govbohrium.com QM/MM models suggest that the copper ion forms a coordination complex with the sulfur atom of the thiol and specific cysteine residues within the receptor's binding site. nih.govresearchgate.net

Key Residue Interactions: The simulations identified specific amino acid residues in the receptor that form hydrogen bonds and other non-covalent interactions with the ligand, stabilizing the complex. researchgate.net

These findings suggest that the binding of this compound to its cognate olfactory receptor is likely also a metal-dependent process, with the thiol group playing a central role in coordinating with a metal cofactor and interacting with key amino acid residues.

| Interaction Type | Predicted Partner in Receptor | Significance | Computational Method |

| Metal Coordination | Copper (Cu²⁺) ion | Potentiates receptor activation | QM/MM Simulations nih.gov |

| Hydrogen Bonding | Polar amino acid residues | Stabilizes binding pose | Molecular Docking researchgate.net |

| Pi-Sulfur Interaction | Aromatic residues (e.g., Phenylalanine) | Contributes to binding affinity | Molecular Docking researchgate.net |

Note: This table is based on published findings for the analogous compound 3-mercapto-2-methylpentan-1-ol.

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations, especially those using Density Functional Theory (DFT), provide deep insights into the chemical reactivity and selectivity of this compound. researchgate.netnih.gov By analyzing the molecule's electronic structure, chemists can predict which parts of the molecule are most likely to participate in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

The HOMO represents the orbital from which the molecule is most likely to donate electrons. In thiols, the HOMO is typically localized on the sulfur atom. DFT calculations on the related 3-mercapto-2-methylpentan-1-ol found its HOMO energy to be -6.2 eV, confirming the sulfur atom as the primary site for nucleophilic attack.

The LUMO represents the orbital most likely to accept electrons, indicating the site of electrophilic attack.

| Computational Parameter | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | -6.2 eV (by analogy) | Nucleophilic center at the sulfur atom |

| HOMO Location | Sulfur lone pairs | Site of oxidation and reaction with electrophiles |

| S-H Bond Dissociation Energy | ~340-350 kJ/mol (typical) | Susceptible to H-atom abstraction by radicals nih.gov |

| Activation Energy (Thiol-Ene) | Favorable (low barrier) | Readily participates in radical-mediated additions researchgate.net |

Note: Data is based on published values for analogous thiols.

Environmental and Biochemical Research Aspects

Environmental Fate and Degradation Pathways

Aerobic and Anaerobic Degradation Mechanisms

Research has shown that various microorganisms are capable of degrading simple alkyl thiols and sulfides under both aerobic and anaerobic conditions. A marine bacterium, identified as a Thiobacillus species (strain ASN-1), has demonstrated the ability to grow on a range of alkyl sulfides and their corresponding thiols, including methanethiol (B179389), ethanethiol, propanethiol, and butanethiol. nih.govnih.gov This bacterium can utilize these compounds as a source of energy and sulfur, metabolizing them with oxygen, nitrate (B79036), or nitrite (B80452) as the electron acceptor, which indicates robust degradation capabilities in both oxygen-rich and oxygen-poor environments. nih.govasm.org

The degradation of more complex sulfur compounds, such as those in vulcanized rubber, involves an initial desulfurization step where enzymes cleave sulfur cross-links to produce thiol groups (rubber-SH). mdpi.com This suggests that the primary thiol group in 3-Methylpentane-2-thiol is a key site for microbial attack. The process for simpler thiols likely involves enzymatic oxidation of the sulfhydryl group. For instance, methanethiol oxidase is an enzyme known to oxidize methanethiol and other small thiols like ethanethiol. asm.org It is plausible that similar enzymatic systems in soil and water microflora would target the thiol group of this compound for degradation.

The table below summarizes the degradation capabilities of microorganisms on analogous thiol compounds.

Table 1: Microbial Degradation of Analogous Thiol Compounds| Compound Family | Microorganism | Degradation Condition | Key Process | Reference |

|---|---|---|---|---|

| Alkyl Thiols (C1-C4) | Thiobacillus sp. (ASN-1) | Aerobic & Anaerobic (denitrifying) | Oxidation of thiol group | nih.gov, nih.gov, asm.org |

| Methylated Sulfides | Hyphomicrobium sp., Thiobacillus sp. | Aerobic & Anaerobic | Oxidation via monooxygenase and oxidase | jmb.or.kr |

| Sulfur Crosslinks | Sulfur-degrading microorganisms | Aerobic | Enzymatic desulfurization to form thiols | mdpi.com |

Identification of Environmental Transformation Products

The primary transformation pathway for thiols in the environment involves oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of various products. Initially, two thiol molecules can be oxidized to form a disulfide (R-S-S-R). Further oxidation, often mediated by microbial enzymes, can convert the sulfur to higher oxidation states, such as sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H). mdpi.com In the context of rubber biodegradation, thiol intermediates are oxidized to sulfite (B76179) (SO₃²⁻) and then sulfate (B86663) (SO₄²⁻) ions by a suite of desulfurase enzymes. mdpi.com

Therefore, the expected environmental transformation products of this compound would include its corresponding disulfide, bis(3-methylpentan-2-yl) disulfide, and ultimately 3-methylpentane-2-sulfonic acid.

Methodologies for Biodegradability Assessment

Standardized methodologies are crucial for assessing the biodegradability of chemical compounds. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals. The OECD 301 series of tests, for example, are frequently used to assess "ready" biodegradability in aerobic aqueous media. These tests typically measure parameters like oxygen consumption or carbon dioxide evolution over a 28-day period.

A common and effective method for assessing the ultimate biodegradability of sulfur-containing compounds is the measurement of CO₂ evolution, as specified in standards like ISO 17556. mdpi.com This method quantifies the amount of organic carbon in the test material that is converted to CO₂ by microorganisms, providing a direct measure of mineralization. mdpi.com For volatile sulfur compounds specifically, assessment often involves gas chromatography (GC) to monitor the disappearance of the parent compound from a test system, such as a biofilter or a liquid culture. researchgate.netnih.gov High-resolution mass spectrometry is also employed to identify transient intermediates and final transformation products in complex environmental matrices. acs.org

Biosynthetic Pathways and Enzymatic Formation

While the specific biosynthetic pathway for this compound has not been elucidated, extensive research into the formation of other polyfunctional thiols, particularly in wine, provides a strong basis for postulating its formation mechanisms.

Precursor Compounds and Their Transformation

The formation of potent aroma thiols like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) in wine is known to proceed from non-volatile precursors present in grape must. oup.comsauvignonblanc.com Two primary types of precursors have been identified:

Amino Acid Conjugates: These are S-cysteine or S-glutathione conjugates of the thiol. For example, 3-S-cysteinyl mercaptohexan-1-ol (Cys-3MH) and 3-S-glutathionyl mercaptohexan-1-ol (GSH-3MH) are known precursors to 3MH. mdpi.comopenagrar.de The formation of these conjugates in plants is often a detoxification response. mdpi.com

Unsaturated Carbonyls and Alcohols: An alternative and significant pathway involves the 1,4-Michael addition of hydrogen sulfide (B99878) (H₂S), produced by yeast, to an unsaturated compound. researchgate.net For 3MH, the key precursors in this pathway are (E)-2-hexenal and its corresponding alcohol, (E)-2-hexen-1-ol. oup.comresearchgate.net

Given the structure of this compound, a plausible biosynthetic pathway would be the reaction of H₂S with an unsaturated C6 precursor, such as 3-methyl-3-penten-2-one (B7765926) or 3-methyl-2-pentenal, followed by enzymatic reduction of the carbonyl group where necessary.

Role of Yeast and Microbial Metabolism in Formation

Yeast, particularly Saccharomyces cerevisiae, plays a pivotal role in the liberation of volatile thiols from their precursors during alcoholic fermentation. sauvignonblanc.commdpi.com Yeast strains possess the enzymatic machinery required to both transport the conjugated precursors into the cell and cleave the carbon-sulfur bond to release the free, aromatic thiol. sauvignonblanc.com

The key enzymes responsible for this cleavage are carbon-sulfur β-lyases (EC 4.4.1.13). mdpi.commdpi.com In S. cerevisiae, the gene IRC7 has been identified as encoding a primary β-lyase with significant activity towards releasing thiols from their cysteine-conjugated precursors. oup.comsauvignonblanc.commdpi.com The expression and allelic variant of the IRC7 gene can explain the vast differences observed in thiol-releasing capabilities among various wine yeast strains. mdpi.com Other microorganisms, including bacteria like Shewanella putrefaciens, have also been shown to possess potent β-lyase activity, capable of converting thiol precursors into their volatile forms. mdpi.com

The table below details the established biosynthetic pathways for well-studied analogous thiols.

Table 2: Biosynthetic Pathways of Analogous Polyfunctional Thiols| Final Thiol | Precursor(s) | Key Enzyme(s) | Primary Organism(s) | Reference |

|---|---|---|---|---|

| 3-Mercaptohexan-1-ol (3MH) | Cys-3MH, GSH-3MH | Carbon-sulfur β-lyase | Saccharomyces cerevisiae | mdpi.com, mdpi.com |

| 3-Mercaptohexan-1-ol (3MH) | (E)-2-Hexenal + H₂S | Yeast enzymes | Saccharomyces cerevisiae | oup.com, researchgate.net |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Cys-4MMP, GSH-4MMP | Carbon-sulfur β-lyase (Irc7p) | Saccharomyces cerevisiae, Shewanella putrefaciens | mdpi.com, mdpi.com |

| Phenylmethanethiol (PMT) | Benzaldehyde + H₂S (postulated) | Yeast enzymes | Saccharomyces cerevisiae | , |

Molecular Interactions in Biological Systems (excluding human physiological effects)

The thiol (-SH) functional group of this compound is the primary determinant of its reactivity in biological systems. This reactivity is central to its potential antimicrobial properties and its interactions with proteins, particularly through the formation of disulfide bonds. While direct and extensive research specifically on the molecular interactions of this compound is limited, its behavior can be largely inferred from the well-documented chemistry of thiols and studies on structurally similar compounds.

Mechanism of Antimicrobial Activity through Cellular Interaction

While specific studies detailing the antimicrobial mechanism of this compound are not prevalent in publicly available research, the antimicrobial action of thiol-containing compounds is generally attributed to the high reactivity of the sulfhydryl group. The proposed mechanisms are primarily centered on the disruption of cellular integrity and interference with essential metabolic processes.

The thiol group is a potent nucleophile and can readily interact with various cellular components. It is believed that the antimicrobial activity of compounds like this compound involves the disruption of cellular membranes. This can occur through interactions with membrane proteins and enzymes that are vital for bacterial survival. The lipophilic nature of the methylpentane backbone of the molecule likely facilitates its passage through the lipid-rich cell membranes of microorganisms.

Once inside the cell or embedded within the membrane, the thiol group can interfere with cellular machinery. A key mechanism is the reaction with cysteine residues in bacterial enzymes and structural proteins. This can lead to the inactivation of enzymes that are crucial for cellular respiration, nutrient transport, and other metabolic pathways. For instance, many enzymes rely on free thiol groups of cysteine residues for their catalytic activity, and the interaction with an external thiol like this compound can disrupt this function.

Research on various thiols has demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness, and studies on related thiols have established their potency at low concentrations.

Table 1: General Antimicrobial Mechanisms of Thiols

| Mechanism | Description | Target Cellular Components |

| Membrane Disruption | Alteration of the physical structure and function of the cell membrane, leading to increased permeability and leakage of cellular contents. | Membrane-bound proteins, lipid bilayer |

| Enzyme Inhibition | Deactivation of essential enzymes through interaction with their active sites, particularly those containing cysteine residues. | Metabolic enzymes, respiratory chain enzymes |

| Protein Denaturation | Disruption of the tertiary and quaternary structures of proteins, leading to loss of function. | Structural proteins, enzymes |

| Oxidative Stress | Generation of reactive oxygen species (ROS) that can damage DNA, lipids, and proteins. | Various cellular macromolecules |

Disulfide Bond Formation in Protein Structures and Stability

Disulfide bonds (S-S) are covalent linkages formed from the oxidation of two thiol groups, typically from cysteine residues within or between polypeptide chains. These bonds play a critical role in stabilizing the three-dimensional structure of many proteins, particularly those that are secreted from cells. The formation and breakage of disulfide bonds are fundamental redox reactions in biochemistry. libretexts.org

The thiol group of this compound can participate in thiol-disulfide exchange reactions. In such a reaction, the thiolate anion (S⁻) of this compound can act as a nucleophile, attacking a disulfide bond within a protein. This results in the formation of a new, mixed disulfide between the protein and the this compound molecule, and the release of a free thiol from the protein. libretexts.org

Conversely, this compound can be oxidized in the presence of another thiol, such as a cysteine residue on a protein, to form a disulfide bond. This reaction is influenced by the redox environment, with more oxidizing conditions favoring disulfide formation. researchgate.net In biological systems, the formation of disulfide bonds is often catalyzed by enzymes. nih.gov

While the primary role of disulfide bonds is often structural, their formation can also be a mechanism of regulating protein function. The interaction of a small molecule like this compound with protein thiols could, therefore, modulate the activity of certain proteins.

In various biological contexts, such as in the fermentation processes for beer and wine, polyfunctional thiols are known to exist as disulfide-bonded precursors, often linked to cysteine or glutathione. nih.govnih.gov These precursors are then cleaved by microbial enzymes, such as β-lyases, to release the free, often aromatic, thiols. mdpi.commdpi.com This demonstrates a clear precedent for the interaction of microbial enzymes with thiol-containing molecules and their disulfide-bonded forms.

Table 2: Key Aspects of Disulfide Bond Formation Involving Thiols

| Aspect | Description | Relevance to this compound |

| Oxidation | Two thiol groups (-SH) are oxidized to form a disulfide bond (-S-S-). | This compound can be oxidized to form a disulfide-linked dimer or a mixed disulfide with a protein cysteine. |

| Reduction | A disulfide bond is reduced back to two thiol groups. | Disulfides can be reduced to regenerate the free thiol form of this compound. |

| Thiol-Disulfide Exchange | A thiol reacts with a disulfide bond, resulting in a new disulfide and a new thiol. libretexts.org | This compound can react with protein disulfide bonds, potentially altering protein structure and function. |

| Protein Stability | Disulfide bonds provide covalent cross-links that stabilize the folded structure of many proteins. researchgate.net | The formation of non-native disulfide bonds with this compound could destabilize proteins. |

| Enzymatic Catalysis | In biological systems, enzymes like protein disulfide isomerases (PDIs) catalyze the formation and rearrangement of disulfide bonds. nih.gov | Microbial enzymes could potentially interact with this compound to form or cleave disulfide bonds. |

Industrial and Applied Chemical Research Domains

Role as an Intermediate in Organic Synthesis

While extensive literature specifically detailing 3-Methylpentane-2-thiol as a synthetic intermediate is limited, its chemical nature as a thiol allows for well-established reaction pathways. Thiols are known to be versatile building blocks in organic synthesis. The isomer, 2-Methylpentane-2-thiol, for example, is recognized as a critical intermediate for preparing a variety of sulfur-containing compounds. cymitquimica.com

The reactivity of the sulfhydryl (–SH) group in compounds like this compound is central to its role. It can act as a potent nucleophile, particularly in its deprotonated thiolate form, enabling it to participate in nucleophilic substitution reactions to form new carbon-sulfur bonds. Furthermore, thiols readily undergo oxidation to form disulfides (R-S-S-R), a reversible reaction that is crucial in various chemical and biological contexts. pressbooks.pub Milder oxidants can convert thiols to disulfides, while stronger oxidation can yield sulfonic acids. britannica.com These fundamental reactions underscore the potential of this compound as a precursor for more complex sulfur-containing molecules.

Applications in Specialty Chemical Development

The development of specialty chemicals, including fragrances and flavorings, often relies on organosulfur compounds for their potent and distinct sensory characteristics. While direct applications of this compound are not widely documented, related thiol compounds are utilized in the production of such high-value chemicals. smolecule.com For instance, certain thiols are synthesized as flavoring agents for their meaty or savory profiles. The structural isomer 2-Methylpentane-2-thiol is noted for its use as an intermediate in producing specialty chemicals. cymitquimica.com Given that subtle structural changes can significantly alter aroma profiles, this compound represents a candidate for research into new flavor and fragrance compounds.

Contributions to Polymer Chemistry and Material Science

The field of polymer and materials science has increasingly utilized "click chemistry," a set of powerful, selective, and high-yield reactions. Among these, thiol-based reactions like thiol-ene and thiol-Michael additions are prominent for their efficiency and mild reaction conditions. rsc.orgacs.org These reactions allow for the synthesis of polymers with well-defined architectures and for the post-polymerization functionalization of materials. rsc.org Thiols can serve as monomers or chain-transfer agents in polymerization processes, and the resulting thioether linkages can impart unique properties to the polymer backbone. rsc.orgrsc.org